2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a 1,2,4-triazole derivative characterized by a sulfanyl-linked acetamide moiety. Its structure features a 4-amino-1,2,4-triazole core substituted with a 4-methylphenyl group at position 5 and a 2,4,6-trimethylphenylacetamide group at position 3 via a thioether bridge.
Properties
Molecular Formula |
C20H23N5OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H23N5OS/c1-12-5-7-16(8-6-12)19-23-24-20(25(19)21)27-11-17(26)22-18-14(3)9-13(2)10-15(18)4/h5-10H,11,21H2,1-4H3,(H,22,26) |
InChI Key |
AHRHVIIFZCPGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
Anticancer Applications
Numerous studies have investigated the anticancer properties of triazole derivatives. The compound has shown promising results against various cancer cell lines:
-
Mechanisms of Action:
- Inhibition of Cell Proliferation: Triazole derivatives often disrupt the cell cycle, preventing cancer cells from dividing.
- Induction of Apoptosis: They can trigger programmed cell death in malignant cells.
- Targeting Metabolic Pathways: Some derivatives inhibit metabolic enzymes essential for tumor growth.
-
Case Studies:
- A study published in the Journal of Medicinal Chemistry found that similar triazole compounds exhibited significant cytotoxicity against resistant cancer cell lines, highlighting their potential as alternative therapies for difficult-to-treat cancers .
- Another investigation demonstrated that modifications to the triazole core could enhance anticancer efficacy by improving solubility and bioavailability .
Antiviral Activity
Triazole derivatives have also been explored for their antiviral properties. Research indicates that they may be effective against various viral pathogens:
-
Mechanisms of Action:
- Inhibition of viral replication by targeting specific viral enzymes.
- Potential effectiveness against drug-resistant strains of viruses such as HIV.
- Case Studies:
Antimicrobial Effects
The antimicrobial properties of triazole derivatives are another area of interest:
-
Mechanisms of Action:
- The sulfanyl group enhances the ability to penetrate microbial membranes.
- Disruption of essential functions within microbial cells.
- Case Studies:
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Synthesis: Allyl and pyridinyl groups (e.g., 6a–6c) correlate with moderate yields (50–83%) and melting points (161–184°C), influenced by polar solvent systems (e.g., H2O:EtOH) .
- Bioactivity Trends : Anti-inflammatory activity is maximized with electron-withdrawing groups (e.g., AS111’s 3-methylphenyl) , while pyridinyl or hydroxyphenyl groups (e.g., AM31) improve enzyme inhibition . The target’s 4-methylphenyl and trimethylphenyl groups may synergize to enhance lipophilicity and membrane permeability.
Functional Comparisons
Anti-Inflammatory Activity
- AS111 () : Demonstrated 1.28-fold higher efficacy than diclofenac in rat formalin edema models, attributed to cyclooxygenase-2 (COX-2) inhibition . The target compound’s 2,4,6-trimethylphenyl group could further optimize COX-2 binding via hydrophobic interactions.
- Furan-2-yl Derivatives () : Substitutions with halogens or methoxy groups on the acetamide phenyl ring enhance anti-exudative activity . The target’s methyl groups may similarly reduce edema by modulating inflammatory mediators.
Antimicrobial and Enzyme Inhibition
- KA3-KA15 () : Pyridinyl-triazole derivatives with electron-withdrawing substituents (e.g., nitro, chloro) showed MIC values <10 µg/mL against E. coli and S. aureus . The target’s methyl groups may lower polarity, improving bacterial membrane penetration.
- AM31 () : Exhibited reverse transcriptase inhibition (Ki = 8.2 nM) via hydrogen bonding with Lys101 and Tyr318 residues . The target’s 4-methylphenyl group could stabilize analogous interactions in enzyme pockets.
Physicochemical Property Trends
- Lipophilicity : The 2,4,6-trimethylphenyl group in the target compound likely increases logP compared to analogs with unsubstituted phenyl or pyridinyl groups (e.g., 6a, VUAA1), enhancing blood-brain barrier penetration .
- Thermal Stability : High melting points (e.g., 182–184°C for 6a) correlate with crystalline packing in polar solvents . The target’s symmetrical trimethyl substitution may further elevate melting points.
Biological Activity
The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS Number: 727718-65-2) belongs to the class of triazole derivatives, which have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a triazole ring linked to a sulfanyl group and an acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 342.46 g/mol.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, a study demonstrated that various triazole compounds exhibited cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from moderate to high depending on the structural modifications made to the triazole ring . Specifically, derivatives similar to our compound showed promising results in inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 15.5 |
| Compound B | MCF-7 | 20.3 |
| 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide | TBD |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory activity through inhibition of TNFα signaling pathways. Research indicates that triazole derivatives can act as selective inhibitors of TNFα and its receptors (TNFR1), which are implicated in various inflammatory diseases . The inhibition of these pathways could lead to reduced inflammation in conditions such as rheumatoid arthritis and uveitis.
Antimicrobial Properties
Triazole derivatives have also been studied for their antimicrobial activities. A study focusing on similar compounds revealed that they exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .
Case Studies
- Case Study on Anticancer Effects : In a controlled experiment involving the administration of various triazole derivatives to mice bearing tumors, it was found that those treated with compounds similar to our target showed a significant reduction in tumor size compared to controls. The study emphasized the importance of the sulfanyl group in enhancing bioactivity.
- Case Study on Inflammatory Response : A model of induced inflammation in rats demonstrated that administration of triazole derivatives resulted in decreased levels of inflammatory markers such as IL-6 and TNFα. This suggests that compounds like 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide could be beneficial in managing chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
